molecular formula C18H23NO4 B144426 Arbutamine CAS No. 128470-16-6

Arbutamine

Cat. No.: B144426
CAS No.: 128470-16-6
M. Wt: 317.4 g/mol
InChI Key: IIRWWTKISYTTBL-SFHVURJKSA-N
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Mechanism of Action

Target of Action

Arbutamine is a synthetic catecholamine that primarily targets β-adrenergic receptors . These receptors play a crucial role in the regulation of heart function, including heart rate and force of contraction .

Mode of Action

This compound interacts with its targets, the β-adrenergic receptors, to elicit positive chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects . These effects mimic exercise by increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries . The increase in heart rate caused by this compound is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation . In functional assays, this compound is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors .

Pharmacokinetics

It is administered through a closed-loop, computer-controlled drug-delivery system, indicating a controlled and targeted delivery method to elicit acute cardiovascular responses .

Result of Action

The interaction of this compound with β-adrenergic receptors results in increased heart rate, cardiac contractility, and systolic blood pressure . These changes mimic the stress on the heart produced by exercise, aiding in the diagnosis of the presence or absence of coronary artery disease in patients who cannot exercise adequately .

Action Environment

Given that this compound is administered via a controlled drug-delivery system , it can be inferred that this method of administration may help mitigate potential environmental influences.

Biochemical Analysis

Biochemical Properties

Arbutamine interacts with beta-adrenergic receptors in the heart, exhibiting positive chronotropic and inotropic properties . This means that this compound increases the heart rate (chronotropic effect) and the force of heart contractions (inotropic effect) . These effects mimic exercise by increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .

Cellular Effects

This compound’s interaction with beta-adrenergic receptors influences cell function by increasing heart rate, cardiac contractility, and systolic blood pressure . This increase in heart rate caused by this compound is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with beta-adrenergic receptors . It is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors . The beta-agonist activity of this compound provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure .

Temporal Effects in Laboratory Settings

Given its use in diagnosing coronary artery disease, it is likely that its effects are monitored over time to assess changes in cardiovascular responses .

Metabolic Pathways

This compound is primarily metabolized to methoxythis compound . Another possible metabolite is ketothis compound . The metabolites of this compound appear to have less pharmacological activity and a longer half-life than the parent drug .

Transport and Distribution

Given its interaction with beta-adrenergic receptors, it is likely that it is transported to these receptors located in the heart .

Subcellular Localization

Given its interaction with beta-adrenergic receptors, it is likely localized to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arbutamine involves the reductive amination coupling of norepinephrine with 4-(4-benzyloxyphenyl)butanal . The process includes protecting the aminoalcohol group using trimethylsilyl chloride to prevent the formation of undesired byproducts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Arbutamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Arbutamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

This compound’s unique balance of beta-adrenergic receptor selectivity and its ability to mimic exercise-induced cardiac stress make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWWTKISYTTBL-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155908
Record name Arbutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arbutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.42e-02 g/L
Record name Arbutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties. The chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects of arbutamine serve to mimic exercise by increasing cardiac work (producing stress) and provoke myocardial ischemia in patients with compromised coronary arteries. The increase in heart rate caused by arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation. In functional assays, arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors. The beta-agonist activity of arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure. The degree of hypotension that occurs for a given chronotropic activity is less with arbutamine than, for example, with isoproterenol because alpha receptor activity is retained.
Record name Arbutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

128470-16-6
Record name (-)-Arbutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128470-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbutamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbutamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Arbutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBUTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arbutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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